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For researchers, scientists, and drug development professionals navigating the complexities of

shotgun proteomics, the choice of proteolytic enzyme is a critical determinant of experimental

success. While trypsin has long been the gold standard, alternative proteases like clostripain
are gaining traction for their ability to provide deeper and more comprehensive proteome

coverage. This guide offers an objective comparison of clostripain and trypsin, supported by

experimental data, to inform the selection of the most appropriate enzyme for your research

needs.

Executive Summary
Trypsin, a serine protease, is widely used in proteomics due to its high specificity, cleaving C-

terminal to lysine (K) and arginine (R) residues.[1] This specificity generates peptides of an

ideal size for mass spectrometry analysis.[2] However, trypsin's efficacy is limited by its inability

to cleave at lysine or arginine residues followed by a proline, and its activity can be hindered by

certain post-translational modifications.[3]

Clostripain (also known as Arg-C), a cysteine protease isolated from Clostridium histolyticum,

offers a compelling alternative.[3][4] It exhibits high specificity for the C-terminal of arginine

residues, including sites followed by proline.[2][3] This complementary cleavage specificity can

significantly increase the number of identified peptides and proteins, leading to a more

comprehensive characterization of the proteome.
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Experimental data consistently demonstrates the advantages of incorporating clostripain into

shotgun proteomics workflows. A study on yeast extract revealed that parallel digestion with

trypsin and Arg-C resulted in a 37.4% increase in the number of identified peptides and a

13.4% increase in identified proteins compared to digestion with trypsin alone.[3]

Another comparative study analyzing a complex protein mixture provided the following

quantitative data for individual enzyme digestions:

Performance Metric Trypsin iArg-C (Clostripain) Lys-C

Identified Peptides 19,656 ± 141
11,697 (when

searched as trypsin)
11,312 ± 30

Identified Proteins 3,129 ± 35 > Lys-C 2,652 ± 14

Completely Digested

Peptides
81.1% Not explicitly stated 96.5%

Wrong Cleavage Rate 2.2%
0.7% (when searched

as trypsin)

1.1% (when searched

as trypsin)

Data adapted from a comparative study on a complex protein mixture.[5][6] Note: iArg-C

performance was significantly enhanced when the search parameters were set to trypsin,

indicating its trypsin-like cleavage products.

These findings highlight that while trypsin alone identifies a high number of peptides and

proteins, the use of clostripain, either alone or in conjunction with trypsin, can identify a

unique set of peptides, thereby increasing overall proteome coverage.[5] The lower wrong

cleavage rate of Arg-C also suggests a high degree of specificity.[6]

Enzymatic Cleavage Specificity
The fundamental difference between trypsin and clostripain lies in their cleavage sites.
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Enzyme Cleavage Specificities

Trypsin cleaves at the C-terminus of both lysine and arginine residues, but this activity is

blocked if the following residue is proline.[3] Clostripain preferentially cleaves at the C-

terminus of arginine residues and is not inhibited by a subsequent proline residue.[2][3]

Experimental Protocols
Detailed and optimized protocols are crucial for achieving efficient and reproducible protein

digestion.
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Step Trypsin Digestion
Clostripain (Arg-C)
Digestion

1. Denaturation & Reduction

Dissolve protein in 8M urea,

50mM Tris-HCl (pH 8), and

5mM DTT. Incubate at 37°C for

1 hour.

Dissolve protein in a suitable

buffer and add a reducing

agent like DTT to a final

concentration of >2mM.

2. Alkylation

Add iodoacetamide to a final

concentration of 15mM.

Incubate for 30 minutes in the

dark at room temperature.

Add iodoacetamide to alkylate

cysteine residues.

3. Dilution

Dilute the solution with 50mM

Tris-HCl (pH 8) to reduce the

urea concentration to 2M.

Ensure the buffer is at the

optimal pH of 7.6-7.9.

4. Enzyme Addition

Add Trypsin Gold, Mass

Spectrometry Grade, to a final

protease:protein ratio of 1:100

to 1:20 (w/w).[2]

Add Arg-C to a final

protease:protein ratio of 1:100

to 1:20 (w/w). The buffer

should contain 5mM CaCl₂ and

>2mM DTT.[2]

5. Incubation Incubate overnight at 37°C.[2]
Incubate for 2-18 hours at

37°C.[2]

6. Quenching

Terminate the reaction by

adding formic acid to a final

concentration of 1%.

Terminate the reaction by

adding a suitable acid.

Protocols are generalized and may require optimization for specific samples.

In-Gel Digestion Protocol
For proteins separated by gel electrophoresis:
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Step Procedure

1. Excision and Destaining

Excise the protein band of interest from the gel.

Destain with a solution of 50% acetonitrile and

50mM ammonium bicarbonate.

2. Reduction and Alkylation
Reduce with DTT and alkylate with

iodoacetamide.

3. Enzyme Addition

Rehydrate the gel pieces in a solution

containing the appropriate enzyme (Trypsin or

Clostripain) and buffer.

4. Digestion Incubate overnight at 37°C.[7]

5. Peptide Extraction
Extract the peptides from the gel pieces using a

series of acetonitrile and formic acid washes.

Shotgun Proteomics Workflow
The choice of enzyme is an early and critical step in the broader shotgun proteomics workflow.
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Shotgun Proteomics Workflow
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A typical shotgun proteomics workflow.
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The selection of a proteolytic enzyme should be guided by the specific goals of the proteomics

experiment.

Trypsin remains an excellent choice for routine protein identification and quantification due to

its high specificity and the generation of peptides well-suited for mass spectrometry.[2] It is a

cost-effective and well-characterized enzyme.

Clostripain (Arg-C) is a powerful alternative and complementary enzyme. It is particularly

advantageous for:

Increasing overall proteome coverage by generating peptides that are missed by trypsin.

[3]

Analyzing proteins that are rich in arginine and poor in lysine.

Identifying peptides containing arginine-proline sites.[3]

Characterizing post-translational modifications that may interfere with trypsin activity.[3]

For researchers aiming for the most comprehensive proteome analysis, a multi-enzyme

approach, utilizing both trypsin and clostripain in parallel digestions, is highly recommended.

This strategy leverages the distinct specificities of each enzyme to maximize the number of

identified peptides and proteins, ultimately providing a more complete picture of the proteome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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